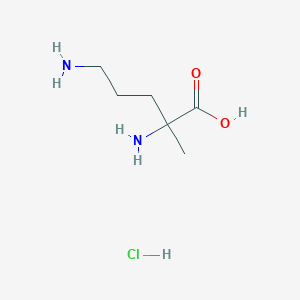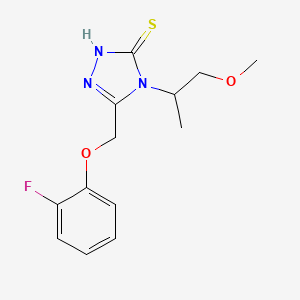
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-Fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol (FPMTT) is a novel organosulfur compound that has been studied for its potential applications in scientific research. FPMTT is a derivative of 1,2,4-triazole that contains a sulfur atom and a fluorine atom, as well as two alkyl groups. FPMTT has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In addition, FPMTT has been studied for its potential use in drug delivery and as a therapeutic agent. In
Scientific Research Applications
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research. This compound has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. In addition, this compound has been studied for its potential use in drug delivery and as a therapeutic agent. This compound has been found to be effective against a wide range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This compound has also been studied for its potential use in the treatment of cancer, with studies showing that it can inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of bacterial and fungal cell walls. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the production of certain proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of bacterial and fungal cells, as well as to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the production of certain proteins involved in cell growth and proliferation. This compound has also been found to have antioxidant, anti-aging, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is stable at room temperature. This compound can also be used in a wide range of biological assays and can be used to study a variety of biological processes. However, this compound can be toxic in high concentrations and should be used with caution. In addition, this compound is not approved for use in humans and should not be used in clinical trials.
Future Directions
5-(2-fluorophenoxymethyl)-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol has potential for a wide range of applications in scientific research and medicine. Further research is needed to determine the exact mechanism of action of this compound and to develop novel uses for this compound. For example, this compound could be used to develop new drugs for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. In addition, this compound could be used to develop new drug delivery systems and to improve the efficacy of existing drugs. Finally, this compound could be used to develop new diagnostic tests and biomarkers for various diseases.
properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2S/c1-9(7-18-2)17-12(15-16-13(17)20)8-19-11-6-4-3-5-10(11)14/h3-6,9H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXBQNTHKAMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=NNC1=S)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116542 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
522624-44-8 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522624-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 5-[(2-fluorophenoxy)methyl]-2,4-dihydro-4-(2-methoxy-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)

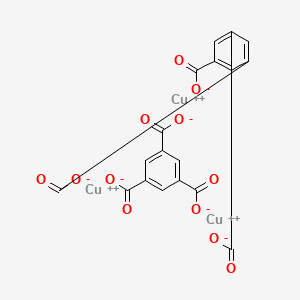

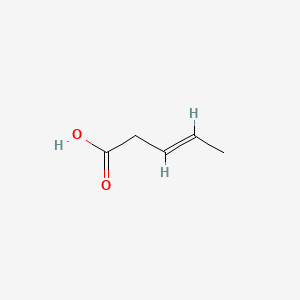
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B3426362.png)
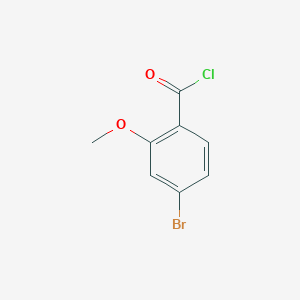
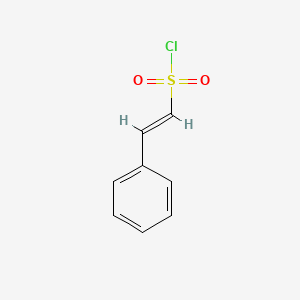
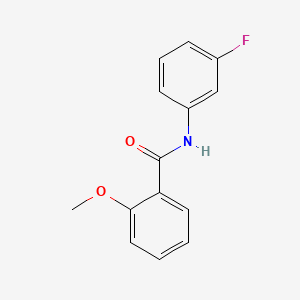
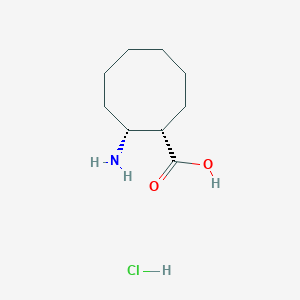
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B3426427.png)

